Cyclobutyl(pyridin-3-yl)methanamine hydrochloride
Description
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a hydrochloride salt form of cyclobutyl(pyridin-3-yl)methanamine, which is known for its applications in various scientific research fields. This compound is of interest due to its unique chemical structure, which combines a cyclobutyl group with a pyridin-3-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
cyclobutyl(pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;/h2,5-8,10H,1,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWFESZIVMICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(pyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclobutyl(pyridin-3-yl)methanamine: This can be achieved through the reaction of cyclobutylamine with pyridine-3-carboxaldehyde under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride.
Conversion to Hydrochloride Salt: The free base form of cyclobutyl(pyridin-3-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Functionalized cyclobutyl(pyridin-3-yl)methanamine derivatives.
Scientific Research Applications
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(pyridin-3-yl)methanamine dihydrochloride
- Cyclobutyl(pyridin-2-yl)methanamine
- Cyclobutyl(pyridin-4-yl)methanamine
Uniqueness
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties that make it suitable for particular applications in research and industry.
Biological Activity
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Structural Characteristics
The cyclobutyl moiety is known for its unique structural properties, which can influence the biological activity of compounds. Cyclobutanes exhibit a strained ring structure that can enhance binding interactions with biological targets, making them valuable in drug design . The incorporation of a pyridine ring further contributes to the compound's pharmacological profile by enhancing lipophilicity and facilitating interactions with various receptors.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Kinase Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of various kinases, particularly TTK (MPS1) kinase. For instance, a cis-cyclobutanol analogue demonstrated significant potency as a TTK inhibitor, showing selectivity over 262 other kinases and exhibiting high bioavailability in vivo .
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Cyclobutyl(pyridin-3-yl)methanamine | TTK | 10 | High |
| Other Kinases | Various | >1000 | Low |
2. Cytotoxicity and Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound significantly reduced cell viability in multiple tumor models, indicating its potential as an antitumor agent. For example, compounds containing similar structures have shown IC50 values ranging from 10 to 1314 nM against different cancer cell lines .
3. Antimicrobial Properties
Cyclobutyl derivatives have also been investigated for their antimicrobial activities. The presence of the pyridine ring enhances the antimicrobial efficacy against Gram-positive bacteria. Studies reported minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL for related compounds, suggesting that modifications in the linker structure can significantly impact antimicrobial activity .
Case Studies
Several case studies illustrate the biological activities of cyclobutyl-containing compounds:
-
Case Study 1: TTK Inhibition
A study on a series of cyclobutane derivatives revealed that specific substitutions on the pyridine ring led to increased potency against TTK kinase, with some compounds achieving over tenfold increases in activity compared to earlier analogues . -
Case Study 2: Antitumor Efficacy
In preclinical trials, this compound was tested against breast cancer models. The results indicated significant tumor reduction and prolonged survival rates in treated groups compared to controls .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of cyclobutyl derivatives. Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
